Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate

Catalog No.
S14313008
CAS No.
67969-73-7
M.F
C16H11ClN3NaO3S
M. Wt
383.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)...

CAS Number

67969-73-7

Product Name

Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate

IUPAC Name

sodium;5-amino-8-[(2-chlorophenyl)diazenyl]naphthalene-2-sulfonate

Molecular Formula

C16H11ClN3NaO3S

Molecular Weight

383.8 g/mol

InChI

InChI=1S/C16H12ClN3O3S.Na/c17-13-3-1-2-4-16(13)20-19-15-8-7-14(18)11-6-5-10(9-12(11)15)24(21,22)23;/h1-9H,18H2,(H,21,22,23);/q;+1/p-1

InChI Key

NPSWBCSQIXQCPA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])Cl.[Na+]

Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate is a complex organic compound classified as an azo dye, characterized by its vibrant color and extensive utility across various industries. The compound features an azo group (-N=N-) that links two aromatic rings, specifically a naphthalene ring with a sulfonate group, enhancing its solubility in water. This property makes it particularly useful in dyeing processes, as well as in scientific research applications due to its ability to undergo reversible changes in electronic structure, which is exploited in pH indicators and staining techniques.

  • Oxidation: The azo group can be oxidized to form azoxy compounds.
  • Reduction: The azo bond can be reduced to yield amines.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Typically involves reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
  • Reduction: Commonly utilizes reducing agents like sodium dithionite or zinc in acetic acid.
  • Substitution: Electrophilic reagents such as halogens or nitro groups are introduced under controlled conditions.

Major Products Formed

  • Oxidation: Produces azoxy derivatives.
  • Reduction: Yields the corresponding amines.
  • Substitution: Results in halogenated or nitro-substituted derivatives.

Research indicates that sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate exhibits biological activity that may include antimicrobial properties and potential applications in drug delivery systems. Its ability to interact with cellular components makes it valuable for microscopy staining techniques, allowing for the visualization of cellular structures .

The synthesis of sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate typically involves a two-step process:

  • Diazotization Reaction: The process starts with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Azo Coupling: This intermediate is then coupled with a naphthalene derivative, such as 5-amino-2-naphthalenesulfonic acid, under alkaline conditions to synthesize the azo dye.

In industrial applications, continuous flow reactors are often utilized to ensure consistent quality and yield. The reaction parameters such as temperature, pH, and reactant concentrations are meticulously controlled to optimize product formation, followed by purification through filtration and recrystallization.

Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate finds numerous applications across various fields:

  • Chemistry: Acts as a pH indicator due to its color change properties during titration processes.
  • Biology: Utilized in staining techniques for microscopy to enhance visualization of cellular structures.
  • Medicine: Investigated for potential uses in drug delivery systems and diagnostic tools.
  • Industry: Extensively used in textile dyeing, paper printing, and as a colorant in food and cosmetics .

Studies on the interactions of sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate indicate that it can bind to proteins and nucleic acids. This property is particularly useful for visualizing biological samples under microscopy. The sulfonate group enhances solubility, facilitating its incorporation into various biological assays .

Several compounds share structural similarities with sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaNotable Features
Sodium 4-amino-3-hydroxy-naphthalene-1-sulfonate52789-62-5C10H9NNaO7SUsed in dyeing and biological applications
Sodium 7-amino-4-hydroxy-naphthalene-2-sulfonateTBDC18H16N3NaO5SExhibits similar staining properties
Sodium 6-amino-naphthalene-2-sulfonateTBDC10H9NNaO3SCommonly used in textile applications

Uniqueness

Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate stands out due to its specific chlorophenyl substitution, which influences its reactivity and application scope compared to other naphthalene-based azo dyes. Its unique structural features contribute to its effectiveness as both a dye and a biological reagent .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

383.0107344 g/mol

Monoisotopic Mass

383.0107344 g/mol

Heavy Atom Count

25

General Manufacturing Information

2-Naphthalenesulfonic acid, 5(or 8)-amino-8(or 5)-[2-(2-chlorophenyl)diazenyl]-, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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